Lipophilicity (LogP) Differentiation: 2-(2-Chloro-5-methylphenoxy)aniline vs. Unsubstituted 2-Phenoxyaniline Parent Scaffold
The introduction of chloro and methyl substituents onto the phenoxy ring of 2-phenoxyaniline produces a substantial increase in calculated lipophilicity. 2-(2-Chloro-5-methylphenoxy)aniline exhibits a calculated LogP of 3.76 (LogD at pH 7.4: 3.76), compared to the unsubstituted parent 2-phenoxyaniline which has an estimated LogP of approximately 2.5 [1][2]. This ~1.3 log unit increase corresponds to an approximately 20-fold higher theoretical partition coefficient, which is a meaningful difference for applications where membrane permeability or hydrophobic partitioning is a design parameter [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: 3.76; LogD (pH 7.4): 3.76 |
| Comparator Or Baseline | 2-Phenoxyaniline (CAS 2688-84-8): estimated LogP ~2.5 |
| Quantified Difference | ΔLogP ≈ +1.3 (approximately 20-fold increase in predicted partition coefficient) |
| Conditions | Calculated using JChem software; LogP and LogD values from Chembase.cn database |
Why This Matters
A LogP difference of >1 unit is pharmacokinetically significant for oral absorption and blood-brain barrier penetration predictions, making the target compound distinct from the parent scaffold for medicinal chemistry campaigns where controlled lipophilicity is a design criterion.
- [1] Chembase.cn. 2-(2-Chloro-5-methylphenoxy)aniline. Calculated LogP: 3.762073, LogD (pH 7.4): 3.7620604. View Source
- [2] PubChem. 2-Phenoxyaniline (CID 69379). XLogP3-AA: 2.5 (estimated). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
